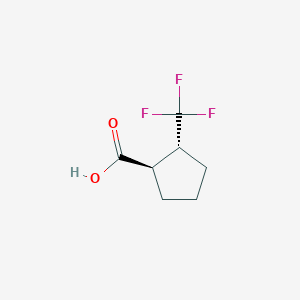

(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Beschreibung

(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a cyclopentane-derived carboxylic acid with a trifluoromethyl (-CF₃) substituent at the 2-position. Its stereochemistry (1R,2R) distinguishes it from other diastereomers, influencing its physicochemical properties and biological interactions. The trifluoromethyl group enhances electronegativity and metabolic stability, making it a critical moiety in medicinal chemistry and enzyme inhibition studies .

Eigenschaften

CAS-Nummer |

2155840-10-9 |

|---|---|

Molekularformel |

C7H9F3O2 |

Molekulargewicht |

182.14 g/mol |

IUPAC-Name |

2-(trifluoromethyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)5-3-1-2-4(5)6(11)12/h4-5H,1-3H2,(H,11,12) |

InChI-Schlüssel |

RKYLBCFPTQKTNH-UHFFFAOYSA-N |

SMILES |

C1CC(C(C1)C(F)(F)F)C(=O)O |

Kanonische SMILES |

C1CC(C(C1)C(F)(F)F)C(=O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the introduction of the trifluoromethyl group onto a cyclopentane ring followed by carboxylation. One common method is the trifluoromethylation of cyclopentane derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting trifluoromethylated cyclopentane can then be oxidized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of materials with specific properties, such as increased resistance to degradation.

Wirkmechanismus

The mechanism by which (1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within the body.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent and Stereochemical Effects

Cyclopentane-Carboxylic Acid Derivatives

Key Observations :

- Trifluoromethyl vs. Amino Groups: The CF₃ group in the target compound increases hydrophobicity compared to the amino group in transpentacin, reducing water solubility but improving membrane permeability .

- Stereochemical Specificity: The (1R,2R) configuration is critical for binding to enzymes like ATP:L-methionine S-adenosyltransferase. For example, only the 1R,2R,4S isomer of 2-aminonorbornane-2-carboxylic acid showed inhibitory activity in enzyme systems .

Cyclopropane and Heterocyclic Analogues

Key Observations :

- Ring Size Effects : Cyclopropane derivatives exhibit higher ring strain, which may limit their use in rigid enzyme active sites. The cyclopentane backbone in the target compound balances flexibility and stability .

- Heteroatom Incorporation : Sulfur atoms in dithiolane derivatives enhance inhibition potency, but trifluoromethyl groups offer unique electronic effects (e.g., strong electron withdrawal) that influence binding kinetics .

Physicochemical Properties

Key Observations :

- The CF₃ group reduces solubility but increases acidity (lower pKa) compared to amino-substituted analogues.

Biologische Aktivität

(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative notable for its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered interest in medicinal chemistry and agricultural applications due to its unique structural features that enhance lipophilicity and metabolic stability.

- Molecular Formula: CHFO

- Molar Mass: 182.14 g/mol

- Structural Features: The presence of a trifluoromethyl group at the second carbon and a carboxylic acid functional group at the first carbon enhances the compound's biological activity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The trifluoromethyl group is known to improve the compound's binding affinity and metabolic stability, which may lead to enhanced therapeutic effects.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structural characteristics can exhibit anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent.

2. Analgesic Effects

Due to its potential interactions with pain pathways, this compound is being explored for analgesic properties. The structural modifications conferred by the trifluoromethyl group may enhance its efficacy in pain management.

3. Anticancer Activity

There is emerging interest in the anticancer potential of this compound. Studies are ongoing to evaluate its effectiveness against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)cyclobutane-1-carboxylic acid | CHFO | Cyclobutane ring structure |

| 3-(Trifluoromethyl)cyclopentanecarboxylic acid | CHFO | Trifluoromethyl at position 3 |

| 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid | CHFO | Cyclohexane ring structure |

These compounds share similar chemical properties due to the presence of trifluoromethyl and carboxylic functionalities but differ in their biological profiles based on ring size and substitution patterns.

Study on Inflammatory Pathways

A study investigating the binding affinity of this compound with proteins involved in inflammatory pathways revealed promising results. The compound demonstrated significant inhibition of key inflammatory mediators, suggesting its potential therapeutic role in treating inflammatory diseases.

Pharmacological Evaluation

In pharmacological evaluations, this compound was found to exhibit dose-dependent effects on pain relief in animal models. These findings support its candidacy for further development as a novel analgesic drug .

Q & A

Q. What are the common synthetic strategies for enantioselective synthesis of (1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid?

The synthesis typically involves cyclopentane ring formation followed by trifluoromethylation. Key steps include:

- Enantioselective cyclopentanation : Transition-metal-catalyzed reactions (e.g., rhodium or palladium) to establish the (1R,2R) stereochemistry .

- Trifluoromethylation : Use of reagents like trifluoromethylcopper complexes or radical-based methods to introduce the CF₃ group .

- Carboxylic acid functionalization : Oxidation of a precursor alcohol or aldehyde to the carboxylic acid moiety . Purification often employs chiral chromatography or crystallization to isolate the enantiopure product .

Q. How is the stereochemical purity of this compound validated?

Analytical methods include:

- Chiral HPLC : To resolve enantiomers and confirm >99% enantiomeric excess (ee) .

- NMR spectroscopy : NOE experiments or chiral shift reagents to verify spatial arrangement .

- X-ray crystallography : Definitive structural confirmation of the (1R,2R) configuration .

Q. What are the critical physicochemical properties influencing its reactivity in synthetic applications?

- Acidity : The carboxylic acid group (pKa ~3-4) facilitates deprotonation for nucleophilic reactions.

- Steric effects : The cyclopentane ring and CF₃ group impose steric constraints, favoring axial attack in reactions .

- Electronic effects : The electron-withdrawing CF₃ group enhances electrophilicity at adjacent carbons .

Advanced Research Questions

Q. How does the trifluoromethyl group impact the compound’s bioactivity in enzyme inhibition studies?

The CF₃ group:

- Enhances metabolic stability by resisting oxidative degradation .

- Modulates binding affinity via hydrophobic interactions and dipole effects. For example, in hOAT inhibition, CF₃ stabilizes covalent adducts with catalytic residues .

- Alters electrostatic potential (ESP) at the active site, as shown in MD simulations comparing CF₃ vs. CH₃ analogs .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated cyclopentane derivatives?

Discrepancies may arise from:

- Stereochemical impurities : Validate enantiopurity using methods in FAQ #2 .

- Metabolic differences : Use isotope tracing (e.g., ¹⁸O/¹⁹F-NMR) to identify degradation products .

- Target selectivity : Perform kinome-wide profiling to rule off-target effects (e.g., hOAT vs. other aminotransferases) .

Q. How can computational methods guide the design of derivatives for improved target engagement?

- Docking studies : Predict binding modes to enzymes like hOAT using crystal structures (PDB: 6XYZ) .

- MD simulations : Analyze intermediate stability during covalent inhibition (e.g., fluorine-dependent adduct formation) .

- QSAR modeling : Correlate substituent effects (e.g., CF₃ vs. CHF₂) with IC₅₀ values .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining stereochemical fidelity?

Key issues include:

- Catalyst loading : Optimize transition-metal catalysts (e.g., Rh₂(esp)₂) to reduce costs without compromising ee .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve yield but may require removal via distillation .

- Workflow integration : Combine flow chemistry with inline chiral analysis for real-time quality control .

Methodological Recommendations

- For synthetic optimization : Prioritize organocatalytic routes for enantioselectivity over transition-metal catalysis to avoid heavy metal contamination .

- For biological studies : Use intact protein mass spectrometry to confirm covalent adduct formation in enzyme inactivation assays .

- For computational modeling : Incorporate solvent effects and explicit water molecules in MD simulations to improve mechanistic accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.